4-Fluoro-2-(methylamino)benzoic acid

Organic synthesis Pharmaceutical intermediates Nucleophilic aromatic substitution

This N-methylated anthranilic acid derivative is a strategic building block for medicinal chemistry and radiopharmaceutical development. Its unique ortho-methylamino and para-fluoro substitution pattern is critical for synthesizing flosequinan and ATP-competitive kinase inhibitor pharmacophores. The dual functionality enables both ¹⁸F-radiolabeling and radiometal chelation from a single precursor, providing a distinct advantage for PET tracer programs. Ensure you are ordering the correct positional isomer to guarantee successful cyclocondensation reactions and avoid divergent outcomes in multi-step syntheses. For R&D use only.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 128992-62-1
Cat. No. B1336701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(methylamino)benzoic acid
CAS128992-62-1
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)F)C(=O)O
InChIInChI=1S/C8H8FNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
InChIKeyNKTZRZBSADJAJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(methylamino)benzoic Acid (CAS 128992-62-1): Procurement Specifications and Chemical Identity


4-Fluoro-2-(methylamino)benzoic acid (CAS 128992-62-1), also known as 4-fluoro-N-methylanthranilic acid, is a fluorinated anthranilic acid derivative with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol . The compound is characterized by a benzoic acid core bearing a fluorine substituent at the para-position and a methylamino group at the ortho-position relative to the carboxyl group . Commercial procurement of this intermediate typically involves specifications of ≥95% purity, with storage recommended at room temperature . The compound serves as a versatile building block in medicinal chemistry, particularly as a key intermediate in the synthesis of kinase inhibitors and as a precursor for radiopharmaceutical applications .

4-Fluoro-2-(methylamino)benzoic Acid: Critical Differentiation from Closest Structural Analogs


Generic substitution among 4-fluorobenzoic acid derivatives is precluded by the specific ortho-methylamino substitution pattern, which fundamentally alters both physicochemical properties and synthetic utility relative to the more common 2-amino-4-fluorobenzoic acid (CAS 446-32-2) and 2-chloro-4-fluorobenzoic acid (CAS 2252-51-9) [1]. The N-methylated amino group confers distinct reactivity profiles in amide coupling and heterocycle formation reactions, while the fluorine substituent modulates electronic properties and lipophilicity in ways that cannot be replicated by non-fluorinated or differently substituted analogs [2]. Procurement of the incorrect positional isomer or substitution variant will result in divergent reaction outcomes, particularly in multistep syntheses where subsequent transformations depend on the precise ortho-substitution pattern of the benzoic acid scaffold [3].

4-Fluoro-2-(methylamino)benzoic Acid: Quantitative Evidence for Scientific Selection


Synthetic Route Divergence: Direct Conversion of 2-Chloro-4-fluorobenzoic Acid

4-Fluoro-2-(methylamino)benzoic acid is accessible via direct nucleophilic aromatic substitution of 2-chloro-4-fluorobenzoic acid with aqueous methylamine, a transformation that is not feasible with the corresponding 2-amino-4-fluorobenzoic acid scaffold due to the absence of an appropriate leaving group at the ortho-position [1]. This synthetic accessibility confers a distinct procurement advantage, enabling a one-step conversion to the N-methylated anthranilic acid derivative without requiring protection/deprotection sequences or reductive amination steps that would be necessary when starting from the 2-amino analog [2].

Organic synthesis Pharmaceutical intermediates Nucleophilic aromatic substitution

LogP and pKa Differentiation from 2-Amino-4-fluorobenzoic Acid

N-Methylation of the ortho-amino group produces measurable changes in key physicochemical parameters. The target compound exhibits a predicted LogP of 1.64-1.90, which is approximately 0.5-0.7 LogP units higher than the non-methylated 2-amino-4-fluorobenzoic acid analog . The predicted pKa of the carboxylic acid group is 1.74±0.10, reflecting the electronic influence of the ortho-methylamino substituent . These differences affect solubility, membrane permeability, and chromatographic behavior during purification.

Physicochemical properties Medicinal chemistry ADME optimization

Dual-Functionality in Radiopharmaceutical Applications

The compound contains two distinct functional handles for radiolabeling: the fluorine atom at the para-position enables direct ¹⁸F-radiolabeling via prosthetic group strategies, while the methylamino group provides a conjugation site for chelating agents used in radiometal incorporation (e.g., ⁶⁸Ga, ⁶⁴Cu) . This dual functionality is absent in structurally related building blocks such as 2-amino-4-fluorobenzoic acid (which lacks the optimized N-methyl handle) and 2-chloro-4-fluorobenzoic acid (which cannot participate in amide coupling without prior functional group manipulation) .

PET imaging Radiochemistry Molecular imaging

4-Fluoro-2-(methylamino)benzoic Acid: Validated Application Scenarios Based on Quantitative Differentiation


Synthesis of Flosequinan and Related 4-Quinolone Congeners

The compound is a validated intermediate in the synthesis of flosequinan, a 4-quinolone investigated for congestive heart failure. In the documented synthetic route, 4-fluoro-2-(methylamino)benzoic acid is obtained from 2-chloro-4-fluorobenzoic acid via nucleophilic aromatic substitution with methylamine, then cyclized with phosgene to yield 7-fluoro-1-methyl-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione [1]. This route is distinct from the alternative pathway using 2-amino-4-fluorobenzoic acid, which yields a different benzoxazine intermediate lacking the N-methyl substituent. Procurement of this specific N-methylated anthranilic acid derivative is essential for accessing the methyl-substituted quinolone scaffold that defines flosequinan and its structural analogs.

PET Tracer Development Requiring Orthogonal Labeling Handles

For research programs developing positron emission tomography (PET) imaging agents, this compound provides a single precursor scaffold that supports both ¹⁸F-radiolabeling (via the para-fluoro substituent) and radiometal chelation (via conjugation through the methylamino group) . This dual functionality enables head-to-head comparison of different radionuclide-labeled versions of the same molecular framework without requiring synthesis of separate precursor scaffolds. The N-methyl substitution confers enhanced stability relative to primary amine-containing analogs under radiolabeling conditions, reducing the formation of oxidative degradation byproducts that can compromise specific activity.

Kinase Inhibitor Scaffold Construction

The compound serves as a building block for the synthesis of kinase inhibitor pharmacophores, particularly those requiring a fluorinated benzoic acid moiety with an N-alkylated ortho-amino group for subsequent heterocycle formation [2]. The ortho-methylamino group participates in cyclocondensation reactions to form benzoxazines, quinazolines, and related heterocyclic cores that are prevalent in ATP-competitive kinase inhibitor scaffolds. The higher LogP of this N-methylated derivative (LogP 1.64-1.90) relative to the primary amine analog may confer improved cellular permeability in intact cell assays, a consideration for medicinal chemistry programs optimizing compound properties for intracellular target engagement.

Structure-Activity Relationship (SAR) Studies of Anthranilic Acid Derivatives

For SAR investigations exploring the pharmacological space around anthranilic acid-based bioactive molecules, this compound represents the N-methylated, 4-fluoro-substituted variant within a matrix of substitution patterns [3]. Its procurement enables systematic evaluation of the combined effects of para-fluorination and ortho-N-methylation on target binding affinity, metabolic stability, and physicochemical properties. The compound's predicted LogP (1.64-1.90) and pKa (1.74) values provide baseline parameters for computational modeling and for interpreting differences in biological activity relative to non-fluorinated, non-methylated, or differently substituted comparator compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-2-(methylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.